3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Overview
Description
3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound that features a pyrazole ring fused with a tetrahydropyran ring and a trifluoromethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can be achieved through several methods. One common approach involves the cyclization of suitable pyrazole precursors with tetrahydropyran derivatives. For instance, the annelation of a pyrazole ring onto an existing pyran derivative can be employed .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and substitution reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the tetrahydropyran moiety.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the trifluoromethyl position .
Scientific Research Applications
3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, thereby influencing its biological activity . The pyrazole ring can participate in various binding interactions, contributing to the compound’s overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyrazole: This compound shares the trifluoromethyl group and pyrazole ring but lacks the tetrahydropyran moiety.
1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole: Similar structure but without the trifluoromethyl group.
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Contains a similar trifluoromethyl group and pyrazole ring but with a different fused ring system.
Uniqueness
The uniqueness of 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole lies in its combination of the trifluoromethyl group, pyrazole ring, and tetrahydropyran moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)6-4-3-13-2-1-5(4)11-12-6/h1-3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSUGGOWOZTHGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NN=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679180 | |
Record name | 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022931-45-8 | |
Record name | 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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